molecular formula C17H16N2O4S B13054550 methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate

methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate

Cat. No.: B13054550
M. Wt: 344.4 g/mol
InChI Key: NRRANQSVOBXUBY-ZKVXHVBJSA-N
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Description

Methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism of action for methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Thiophene derivatives are structurally similar to other heterocyclic compounds such as furan and pyrrole derivatives. the presence of a sulfur atom in the thiophene ring imparts unique chemical and biological properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique combination of functional groups in methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate distinguishes it from other thiophene derivatives and contributes to its specific applications and activities.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21)/b13-11+,18-10?

InChI Key

NRRANQSVOBXUBY-ZKVXHVBJSA-N

Isomeric SMILES

C/C(=C(/C=NC1=C(SC=C1)C(=O)OC)\C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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